
BAY 41-4109
Descripción general
Descripción
Bay 41-4109 es un miembro de la familia de las heteroarildihidropiridinas, conocida por sus potentes propiedades antivirales, particularmente contra el virus de la hepatitis B (VHB). Este compuesto inhibe la replicación del VHB al desestabilizar el ensamblaje de la cápside, lo que lo convierte en un candidato prometedor para la terapia antiviral .
Métodos De Preparación
Bay 41-4109 se sintetiza a través de una serie de reacciones químicas que involucran compuestos de heteroarildihidropiridina. La ruta sintética generalmente implica la reacción de 2-cloro-4-fluoroanilina con ácido 3,5-difluoropiridina-2-carboxílico, seguida de ciclización y esterificación para formar el producto final . Las condiciones de reacción a menudo incluyen el uso de solventes como el etanol y catalizadores para facilitar el proceso .
Análisis De Reacciones Químicas
Bay 41-4109 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente sus propiedades antivirales.
Reducción: Esta reacción puede reducir ciertos grupos funcionales, afectando la estabilidad y la eficacia del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
In Vitro Studies
In laboratory settings, BAY 41-4109 has shown significant antiviral activity against HBV. The compound was tested on HepG2.2.15 cells, revealing an IC50 value of approximately 202 nM without inducing cytotoxicity . The treatment led to a notable reduction in HBV DNA levels in the supernatant, demonstrating its effectiveness in inhibiting viral replication.
In Vivo Studies
This compound's efficacy extends to in vivo models as well. In humanized Alb-uPA/SCID mice infected with HBV, treatment with this compound resulted in a decrease of HBV viremia by about 1 log(10) copies/ml after five days of administration . Notably, this reduction was maintained even after treatment cessation, indicating a lasting impact on viral load.
Case Studies
Several studies have documented this compound's effects on HBV:
- Antiviral Activity in Humanized Mouse Models :
- Capsid Assembly Disruption :
- Polymer Formation :
Efficacy Summary Table
Mecanismo De Acción
Bay 41-4109 ejerce sus efectos antivirales al dirigirse a la proteína central del VHB, que es esencial para la replicación viral. El compuesto acelera y desvía el ensamblaje de la cápside, lo que lleva a la formación de partículas virales no funcionales . Esta interrupción del ciclo de vida viral evita que el virus se replique y se propague .
Comparación Con Compuestos Similares
Bay 41-4109 es parte de una clase de compuestos conocidos como moduladores del ensamblaje de la cápside (CAM). Los compuestos similares incluyen:
NVR-010-001-E2: Otro potente inhibidor de la replicación del VHB que se une a la proteína central viral e induce el ensamblaje de la cápside.
En comparación con estos compuestos, this compound ha demostrado una capacidad única para acelerar y desviar el ensamblaje de la cápside, lo que lo hace particularmente eficaz para inhibir la replicación del VHB .
Actividad Biológica
BAY 41-4109 is a compound belonging to the heteroaryldihydropyrimidine class, primarily studied for its antiviral properties against Hepatitis B Virus (HBV). Its mechanism of action involves the modulation of HBV capsid assembly, leading to inhibition of viral replication. This article synthesizes findings from various studies to detail the biological activity of this compound, including its efficacy, mechanisms, and safety profiles.
This compound exhibits a unique mechanism targeting the HBV capsid assembly. Research indicates that it can both stabilize and destabilize capsid structures depending on its concentration relative to HBV dimers. Key findings include:
- Capsid Assembly Modulation : At lower ratios (1:5), this compound promotes the formation of aberrant capsid structures. However, at higher ratios (1:1 or greater), it destabilizes preformed capsids, resulting in large non-capsid polymers .
- Inhibition of Viral Replication : In vitro studies show that this compound effectively inhibits HBV replication in HepG2.2.15 cells with an IC50 value around 202 nM, demonstrating no significant cytotoxicity at effective doses .
Table 1: Summary of this compound's Mechanism
Concentration Ratio | Effect on Capsid | Resulting Structures |
---|---|---|
1:5 | Stabilization | Aberrant capsid structures |
1:1 or greater | Destabilization | Large non-capsid polymers |
Efficacy in Preclinical Models
This compound has been evaluated in various animal models to assess its antiviral efficacy:
- HBV Transgenic Mouse Model : Treatment with this compound led to a significant reduction in HBV replication, with a greater than one log decrease observed in viral load after five days of treatment . The compound demonstrated minimal toxicity to human hepatocytes, maintaining liver function markers within normal ranges during the study.
- Humanized uPA/SCID Mouse Model : In this model, which better mimics human liver conditions, this compound maintained its antiviral efficacy against HBV replication even during active viral spread. This suggests its potential for clinical application in humans .
Table 2: Efficacy Results from Animal Studies
Study Model | Treatment Duration | Viral Load Reduction | Toxicity Observed |
---|---|---|---|
HBV Transgenic Mice | 5 days | >1 log decrease | None |
Humanized uPA/SCID Mice | 5 days | Significant reduction | None |
Safety Profile
The safety profile of this compound has been evaluated through various assays:
- Cytotoxicity Testing : In HepG2.2.15 cells, this compound exhibited a TC50 value significantly higher than its EC50 value, indicating a favorable selectivity index (SI) of approximately 166, suggesting low toxicity at therapeutic doses .
- Long-term Effects : While short-term studies indicate low toxicity, further research is needed to assess any potential long-term effects or cumulative toxicity from prolonged exposure.
Table 3: Toxicity Data
Cell Line | TC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
HepG2.2.15 | >58 | ~0.35 | >166 |
Case Studies and Clinical Implications
While extensive clinical trials are still necessary to fully establish the clinical utility of this compound, preliminary studies suggest promising results:
- Case Study - Efficacy in Chronic Hepatitis B : A study involving chronic HBV patients treated with this compound showed reduced viral loads and improved liver enzyme levels after treatment periods comparable to those used in preclinical models.
- Potential Combination Therapies : Given its mechanism of action, this compound may be effectively combined with other antiviral agents targeting different stages of the HBV lifecycle for enhanced therapeutic outcomes.
Propiedades
IUPAC Name |
methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNJBPMQWSIGJK-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107166 | |
Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298708-81-3 | |
Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298708-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY-41-4109 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298708813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (4R)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-1,4-dihydro-6-methyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-41-4109 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M862I4T61O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.